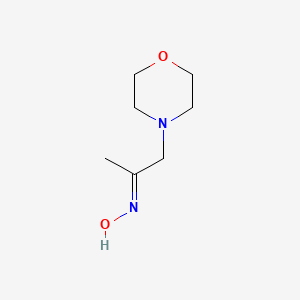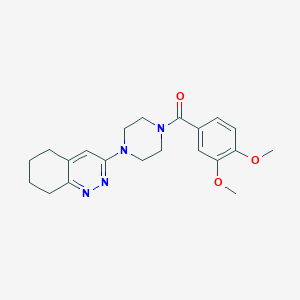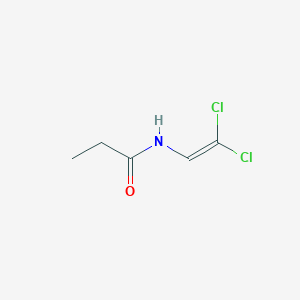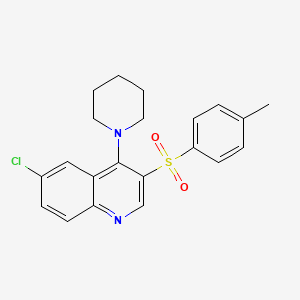![molecular formula C18H13NO4 B2478949 Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate CAS No. 88590-43-6](/img/structure/B2478949.png)
Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate, also known as MOB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOB is a yellow crystalline powder that is soluble in organic solvents and is commonly used in the synthesis of various organic compounds.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate is involved in various chemical synthesis processes. For example, it plays a role in the synthesis of triazafulvalene systems, as demonstrated by Uršič et al. (2010) in their study on the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates (Uršič, Svete, & Stanovnik, 2010). Additionally, Tymoshuk et al. (2018) explored spectrophotometric and voltammetric methods for determining the content of similar derivatives, highlighting its significance in analytical chemistry (Tymoshuk, Fedyshyn, Oleksiv, & Tupys, 2018).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, Patel et al. (2013) synthesized and evaluated various 1,3-oxazol-5(4H)-one derivatives, including those related to this compound, for antimicrobial activity. This study highlights its potential applications in developing new antimicrobial agents (Patel, Patel, & Patel, 2013).
Corrosion Inhibition
The derivatives of this compound have been studied for their corrosion inhibition properties. Rahmani et al. (2018) investigated oxazole derivatives as corrosion inhibitors on mild steel in a hydrochloric acid medium, demonstrating the chemical's utility in industrial applications (Rahmani, El-hajjaji, Hallaoui, Taleb, Rais, Azzouzi, Labriti, Alaoui, & Hammouti, 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
It is likely that it interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to various downstream effects .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be hypothesized that this compound may affect various cellular processes and pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of Methyl 2-[(5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]benzoate can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other compounds, and the temperature .
properties
IUPAC Name |
methyl 2-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-22-17(20)14-10-6-5-9-13(14)11-15-18(21)23-16(19-15)12-7-3-2-4-8-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVSJELVCICTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)


![4-(2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2478872.png)



![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)
![N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2478880.png)



